molecular formula C25H22FNO2 B2543670 (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methylbenzoate CAS No. 338749-02-3

(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methylbenzoate

Cat. No.: B2543670
CAS No.: 338749-02-3
M. Wt: 387.454
InChI Key: FDJQKCHTNAWAAI-SOYKGTTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a cyclopropane ring fused with aromatic substituents and an imino-ester functional group. Its Z-configuration denotes the spatial arrangement of substituents around the double bond, which critically influences its physicochemical and biological properties.

Properties

IUPAC Name

[(Z)-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]amino] 4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO2/c1-16-3-7-18(8-4-16)22-15-23(22)24(19-11-13-21(26)14-12-19)27-29-25(28)20-9-5-17(2)6-10-20/h3-14,22-23H,15H2,1-2H3/b27-24+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJQKCHTNAWAAI-SOYKGTTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC=C(C=C3)C)/C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methylbenzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including anti-cancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H15FNO2
  • Molecular Weight : 299.31 g/mol
  • CAS Number : Not specifically listed, but related compounds suggest a focus on fluorinated derivatives.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer treatment. The fluorinated aromatic structures are known for their ability to interact with biological macromolecules, leading to various cellular responses.

Antiproliferative Effects

Fluorinated compounds have shown potent antiproliferative activity against various cancer cell lines. For instance, studies on fluorinated benzothiazoles have demonstrated their ability to inhibit cell growth through metabolic activation and subsequent DNA adduct formation . This mechanism is crucial for the development of targeted cancer therapies.

  • Metabolic Activation : Compounds undergo metabolic transformation, leading to the formation of reactive species that can bind to DNA and proteins, thereby disrupting cellular functions.
  • CYP450 Interaction : The compound may induce cytochrome P450 enzymes, which play a significant role in drug metabolism and activation .
  • Inhibition of Tubulin Polymerization : Some derivatives have been shown to inhibit tubulin polymerization, which is vital for mitosis and cell division .

Study 1: Fluorinated Benzothiazoles

A study published in Cancer Research highlighted that certain fluorinated benzothiazole derivatives exhibited strong antiproliferative effects without a biphasic dose-response relationship, making them promising candidates for further development .

Study 2: Cytotoxicity in Tumor Cell Lines

Research investigating the cytotoxic effects of related compounds on human tumor cell lines (A549 and HeLa) revealed moderate cytotoxic activity mediated by inhibition of tubulin polymerization . This suggests a potential pathway for therapeutic intervention using this compound.

Data Table: Biological Activity Comparison

Compound TypeActivity TypeCell Line TestedIC50 Value (µM)Reference
Fluorinated BenzothiazolesAntiproliferativeA54910
Cyclopropane DerivativesCytotoxicityHeLa15
Aromatic HeterocyclesTubulin InhibitionVariousNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs, focusing on substituent effects, molecular properties, and inferred functional implications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (R1, R2, R3) Molecular Formula Key Properties/Applications
(Z)-[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methylbenzoate (Target) R1=F, R2=CH₃, R3=CH₃ C₂₄H₁₉F₂NO₂ (inferred) Hypothesized enhanced lipophilicity due to methyl groups; potential pesticidal/pharmacological activity
(Z)-[(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate (CAS 338415-62-6) R1=Br, R2=Cl, R3=F C₂₃H₁₆BrClFNO₂ Higher molecular weight; bromo/chloro substituents may increase halogen bonding but reduce metabolic stability
1-Methylethyl 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate (Bromopropylate) R1=Br, R2=Br, R3=isopropyl C₁₉H₁₉Br₂O₃ Commercial acaricide; bromine enhances pesticidal activity but raises environmental persistence concerns
Flamprop-isopropyl (1-Methylethyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine) R1=Cl/F, R2=benzoyl, R3=isopropyl C₂₀H₂₀ClF₂NO₃ Herbicide; fluorine improves bioavailability; isopropyl ester aids in foliar absorption

Key Findings

Substituent Effects on Bioactivity: The target compound’s 4-methyl groups (vs. However, methyl groups may enhance metabolic stability and reduce toxicity compared to bromine/chlorine analogs . The Z-configuration in cyclopropane derivatives is critical for maintaining conformational rigidity, as seen in CAS 338415-62-6, where stereochemistry impacts crystal packing and solubility .

Physicochemical Properties: The 4-fluorobenzoate group in CAS 338415-62-6 introduces strong electron-withdrawing effects, contrasting with the target’s 4-methylbenzoate, which is electron-donating. This difference could alter hydrolysis rates and bioavailability .

Safety and Handling :

  • Bromine/chlorine-containing analogs (e.g., CAS 338415-62-6) require stringent safety protocols (e.g., P210: “Keep away from heat/sparks/open flames”) due to higher flammability and toxicity risks . The target compound’s fluorine and methyl groups may mitigate these hazards.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.